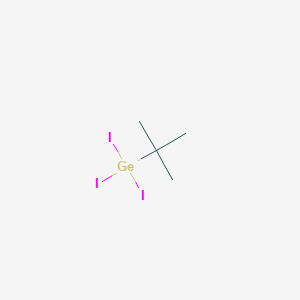
tert-Butyl(triiodo)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(triiodo)germane is an organogermanium compound characterized by the presence of a tert-butyl group and three iodine atoms attached to a germanium atom
Preparation Methods
The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(triiodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
tert-Butyl(triiodo)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of iodine atoms.
Triphenylgermane: Contains three phenyl groups attached to the germanium atom.
Tetramethylgermane: Features four methyl groups attached to the germanium atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group and the highly reactive iodine atoms, which confer distinct chemical properties and reactivity compared to other organogermanium compounds.
Properties
CAS No. |
86745-71-3 |
|---|---|
Molecular Formula |
C4H9GeI3 |
Molecular Weight |
510.46 g/mol |
IUPAC Name |
tert-butyl(triiodo)germane |
InChI |
InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChI Key |
GQNVXNJWUGDVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















